molecular formula C11H9ClN2O B14420758 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile CAS No. 87352-11-2

2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile

Cat. No.: B14420758
CAS No.: 87352-11-2
M. Wt: 220.65 g/mol
InChI Key: REUOGYQGQOUFDE-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile is an organic compound with a complex structure that includes a chloro group, a methyl group, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroacetyl chloride with phenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized to form the azetidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Formation of substituted azetidine derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carboxamide
  • 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carboxylic acid
  • 2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-ethyl ester

Uniqueness

2-Chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chloro, methyl, and phenyl groups also contributes to its unique properties and applications.

Properties

87352-11-2

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-1-methyl-4-oxo-3-phenylazetidine-2-carbonitrile

InChI

InChI=1S/C11H9ClN2O/c1-14-10(15)9(11(14,12)7-13)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

REUOGYQGQOUFDE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C1(C#N)Cl)C2=CC=CC=C2

Origin of Product

United States

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